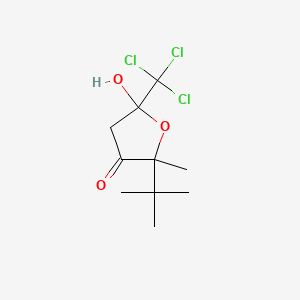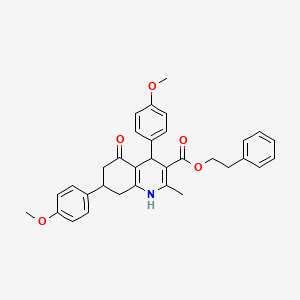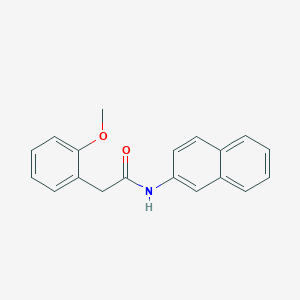![molecular formula C17H22N2O3 B5159436 4-[3-oxo-3-(1-piperidinyl)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5159436.png)
4-[3-oxo-3-(1-piperidinyl)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-oxo-3-(1-piperidinyl)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as AZD-4901 and has been shown to have a range of biochemical and physiological effects. In
科学研究应用
AZD-4901 has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the field of neuroscience. AZD-4901 has been shown to have potent and selective effects on the dopamine D1 receptor, which is involved in a range of neurological processes. This makes AZD-4901 a promising candidate for the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia.
作用机制
The mechanism of action of AZD-4901 involves its interaction with the dopamine D1 receptor. This receptor is a G-protein-coupled receptor that is involved in the regulation of various neurological processes. AZD-4901 binds to the receptor and activates a signaling pathway that leads to the release of dopamine. This activation of the dopamine pathway is thought to be responsible for the beneficial effects of AZD-4901 in neurological disorders.
Biochemical and Physiological Effects
AZD-4901 has been shown to have a range of biochemical and physiological effects. In addition to its effects on the dopamine pathway, AZD-4901 has also been shown to modulate the activity of other neurotransmitter systems such as the glutamate and GABA systems. This suggests that AZD-4901 may have broader applications in the field of neuroscience beyond its effects on the dopamine D1 receptor.
实验室实验的优点和局限性
One of the primary advantages of AZD-4901 for lab experiments is its selectivity for the dopamine D1 receptor. This makes it a valuable tool for studying the role of this receptor in various neurological processes. However, one limitation of AZD-4901 is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
未来方向
There are several potential future directions for the study of AZD-4901. One area of interest is in the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia. Another potential application is in the study of the role of the dopamine D1 receptor in addiction and reward pathways. Finally, there is also potential for the development of new imaging agents based on AZD-4901 for use in diagnostic imaging.
Conclusion
In conclusion, AZD-4901 is a promising compound with a range of potential applications in scientific research. Its selectivity for the dopamine D1 receptor makes it a valuable tool for studying the role of this receptor in various neurological processes. Further research is needed to fully explore the potential applications of AZD-4901 and to develop new treatments based on its unique properties.
合成方法
The synthesis of AZD-4901 involves the reaction of 4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione with 3-oxo-3-(1-piperidinyl)propylamine. This reaction is typically carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
属性
IUPAC Name |
4-(3-oxo-3-piperidin-1-ylpropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c20-13(18-7-2-1-3-8-18)6-9-19-16(21)14-11-4-5-12(10-11)15(14)17(19)22/h4-5,11-12,14-15H,1-3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEGNBRMRGWRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCN2C(=O)C3C4CC(C3C2=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792134 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[3-Oxo-3-(1-piperidinyl)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B5159363.png)


![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5159381.png)
![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5159383.png)
![N-{4-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5159388.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5159391.png)

![N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-alanine](/img/structure/B5159410.png)
![ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5159414.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylthio)acetamide](/img/structure/B5159417.png)
![3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-thiazolidin-5-one](/img/structure/B5159428.png)

![methyl {[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5159445.png)